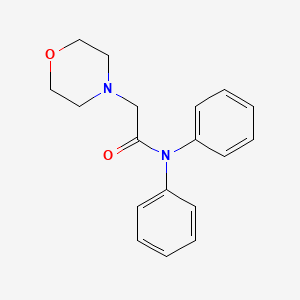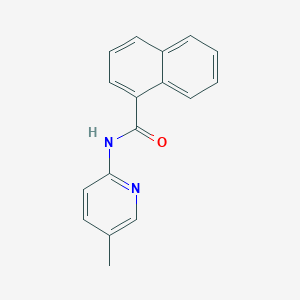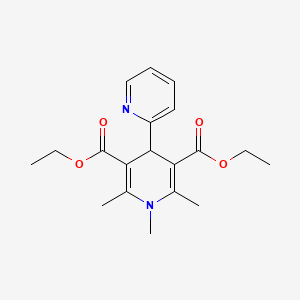![molecular formula C19H29NO3 B5576418 4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)
4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol is a chemical compound that belongs to the class of beta blockers. It is also known as Celiprolol and is used in the treatment of hypertension, angina pectoris, and congestive heart failure. The compound has been extensively studied for its pharmacological properties, and its mechanism of action has been elucidated.
科学的研究の応用
Analytical Characterization and Biological Matrices
A study conducted by De Paoli et al. (2013) focused on the analytical characterization of psychoactive arylcyclohexylamines, closely related to the chemical structure of interest. The research involved the use of various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to identify and characterize these compounds. The study developed a robust method for qualitative and quantitative analysis in biological matrices like blood, urine, and vitreous humor, emphasizing the importance of these methods in forensic and toxicological investigations De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013). Journal of analytical toxicology.
Neuroprotective Agents
Chenard et al. (1995) identified compounds, structurally related to the one , that act as potent and selective N-methyl-D-aspartate (NMDA) antagonists. Through structural activity relationship studies, they discovered compounds that protect cultured hippocampal neurons from glutamate toxicity, showing promise as neuroprotective agents. This research highlights the potential therapeutic applications of such compounds in neurodegenerative diseases Chenard, B., Bordner, J., Butler, T., Chambers, L., Collins, M., De Costa, D. L., ... & Mena, E. (1995). Journal of medicinal chemistry.
Synthesis and Material Science
Research by Golub and Becker (2015) explored the anodic methoxylation of piperidine derivatives, which is relevant to the chemical structure of interest. Their work sheds light on the synthesis and functionalization of piperidine derivatives, contributing to the development of novel organic compounds with potential applications in material science and organic electronics Golub, T., & Becker, J. (2015). Electrochimica Acta.
Luminescence Properties
Moriguchi et al. (2017) investigated the luminescence properties of cone-like octadentate europium (III) complexes, incorporating structural elements similar to the compound . Their study contributes to the understanding of luminescent materials, which are crucial for applications in optical devices, sensors, and bioimaging Moriguchi, T., Hirosaki, S., Jalli, V., Tsuge, A., & Yoza, K. (2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[3-(methoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-19(2,22)10-9-15-6-4-8-17(12-15)18(21)20-11-5-7-16(13-20)14-23-3/h4,6,8,12,16,22H,5,7,9-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBDYHXFPIOXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC(C2)COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5576342.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)
![N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide](/img/structure/B5576355.png)
![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)
![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)


![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)



![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)
![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
